(4-Formyl-2-methoxyphenyl) 3-(furan-2-yl)-1-phenylpyrazole-4-carboxylate
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Overview
Description
(4-Formyl-2-methoxyphenyl) 3-(furan-2-yl)-1-phenylpyrazole-4-carboxylate is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Formyl-2-methoxyphenyl) 3-(furan-2-yl)-1-phenylpyrazole-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the furan and phenyl groups. The final step involves the formylation and methoxylation of the phenyl ring.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Furan and Phenyl Groups: The furan and phenyl groups can be introduced through a series of substitution reactions, often using halogenated precursors and palladium-catalyzed cross-coupling reactions.
Formylation and Methoxylation: The final steps involve the formylation of the phenyl ring using a Vilsmeier-Haack reaction and the methoxylation using a methylating agent such as dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4-Formyl-2-methoxyphenyl) 3-(furan-2-yl)-1-phenylpyrazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 4-Carboxy-2-methoxyphenyl 3-(furan-2-yl)-1-phenylpyrazole-4-carboxylate.
Reduction: 4-Hydroxymethyl-2-methoxyphenyl 3-(furan-2-yl)-1-phenylpyrazole-4-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (4-Formyl-2-methoxyphenyl) 3-(furan-2-yl)-1-phenylpyrazole-4-carboxylate can be used to study enzyme interactions and receptor binding due to its multiple functional groups that can interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its aromatic and heterocyclic components.
Mechanism of Action
The mechanism of action of (4-Formyl-2-methoxyphenyl) 3-(furan-2-yl)-1-phenylpyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the aromatic rings can participate in π-π stacking interactions with aromatic residues in proteins. The methoxy group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (4-Formyl-2-hydroxyphenyl) 3-(furan-2-yl)-1-phenylpyrazole-4-carboxylate
- (4-Formyl-2-methoxyphenyl) 3-(thiophen-2-yl)-1-phenylpyrazole-4-carboxylate
- (4-Formyl-2-methoxyphenyl) 3-(benzofuran-2-yl)-1-phenylpyrazole-4-carboxylate
Uniqueness
The uniqueness of (4-Formyl-2-methoxyphenyl) 3-(furan-2-yl)-1-phenylpyrazole-4-carboxylate lies in its combination of functional groups and aromatic rings, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) 3-(furan-2-yl)-1-phenylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5/c1-27-20-12-15(14-25)9-10-18(20)29-22(26)17-13-24(16-6-3-2-4-7-16)23-21(17)19-8-5-11-28-19/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGFXWGBTWKFJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CN(N=C2C3=CC=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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